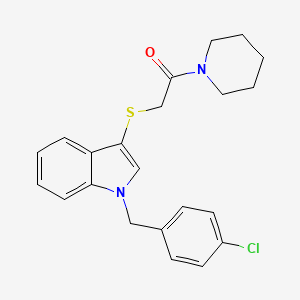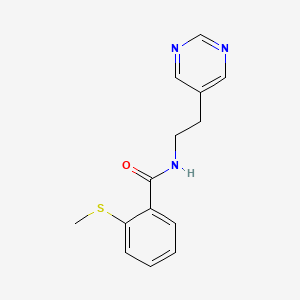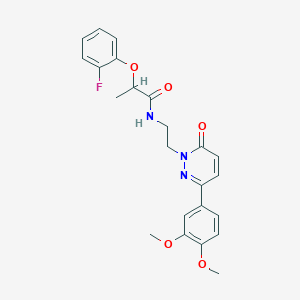
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone, also known as CBR-5884, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been shown to have promising effects in scientific research, particularly in the areas of cancer and inflammation.
作用機序
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. Additionally, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been found to reduce the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
One advantage of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its specificity for CK2 inhibition. This compound does not inhibit other kinases, which can reduce the likelihood of off-target effects. However, one limitation of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
将来の方向性
There are several future directions for the study of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone. One potential application is in combination therapy for cancer treatment. 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin. Additionally, further research is needed to determine the potential of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of more potent and selective CK2 inhibitors could improve the efficacy of this class of compounds in scientific research and potential therapeutic applications.
合成法
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-indolylthiol to form 1-(4-chlorobenzyl)-1H-indol-3-ylthiol. This intermediate is then reacted with piperidine and ethyl chloroacetate to form 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone. The compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOXUDJRVIPVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914580.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)

![N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2914588.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2914590.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)
![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2914595.png)
![3-(tert-butyl)-1-heptyl-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2914597.png)
![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)